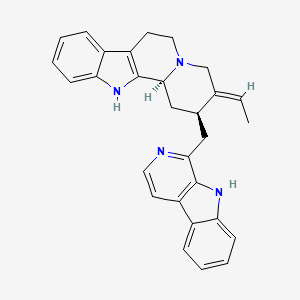

Usambarensine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

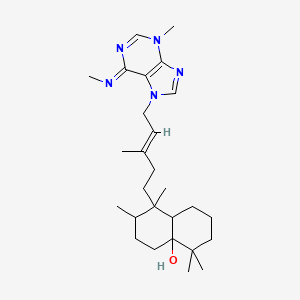

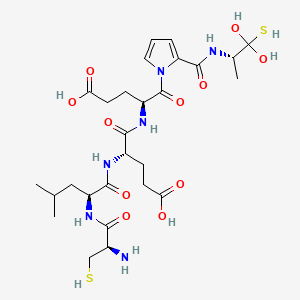

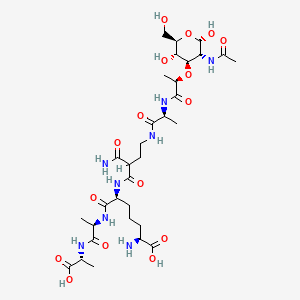

Usambarensine is a plant alkaloid isolated from the roots of Strychnos usambarensis collected in Central Africa . This bis-indole compound displays potent antiamoebic activities and shows antigardial, antimalarial, and cytotoxic effects . It is highly toxic to B16 melanoma cells and inhibits the growth of leukemia and carcinoma cells .

Synthesis Analysis

The configuration of usambarensine was proved by X-Ray analysis . The structure and stereochemistry of 3’,4’ dihydrousambarensine were also established by synthesis from (+)-geissoschizoic acid . The synthesis of usambarine was then carried out .Molecular Structure Analysis

Usambarensine has a molecular formula of C29H28N4 . Its average mass is 432.559 Da and its monoisotopic mass is 432.231384 Da . It has 2 of 2 defined stereocentres .Physical And Chemical Properties Analysis

Usambarensine has a molecular formula of C29H28N4 . Its average mass is 432.559 Da and its monoisotopic mass is 432.231384 Da . It has 2 of 2 defined stereocentres .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Usambarensine, derived from Zanthoxylum usambarense, shows promise in cancer research. The Z. usambarense extracts have demonstrated significant cytotoxicity against breast cancer cell lines, particularly inducing apoptosis in MCF-7 cell lines. These findings suggest its potential as a source of new anticancer compounds (Özkan et al., 2013). Another study highlights the role of trees in anticancer drug development, specifically mentioning usambarensine among other alkaloids for their contributions to antineoplastic drugs (Isah, 2016).

Anti-Plasmodial Activity

Usambarensine has been studied for its anti-plasmodial activities. An examination of extracts from Z. usambarense showed inhibitory activity against Plasmodium knowlesi, a malaria parasite. This suggests that usambarensine and related compounds could be further developed for malaria therapy (Were et al., 2010).

Chemical Constituents and Activities

Bioassay-guided fractionation of Z. usambarense has led to the isolation of various compounds, including usambarensine. Studies on these constituents provide insights into their potential applications in fungicides and insecticides, showing the diverse applications of usambarensine beyond its medicinal properties (He et al., 2002).

Wirkmechanismus

Usambarensine effectively binds to DNA and behaves as a typical intercalating agent . It does not interfere with the catalytic activity of topoisomerase II . Usambarensine treatment is associated with a loss of cells in the G1 phase accompanied with a large increase in the sub-G1 region which is characteristic of apoptotic cells . The DNA of usambarensine-treated cells was severely fragmented and the proteolytic activity of DEVD-caspases is enhanced .

Eigenschaften

CAS-Nummer |

36150-14-8 |

|---|---|

Molekularformel |

C29H28N4 |

Molekulargewicht |

432.6 g/mol |

IUPAC-Name |

(2R,3E,12bS)-3-ethylidene-2-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine |

InChI |

InChI=1S/C29H28N4/c1-2-18-17-33-14-12-23-21-8-4-6-10-25(21)32-29(23)27(33)16-19(18)15-26-28-22(11-13-30-26)20-7-3-5-9-24(20)31-28/h2-11,13,19,27,31-32H,12,14-17H2,1H3/b18-2-/t19-,27-/m0/s1 |

InChI-Schlüssel |

VUMZOPMHFVDIMF-NLLHOBBWSA-N |

Isomerische SMILES |

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |

SMILES |

CC=C1CN2CCC3=C(C2CC1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |

Kanonische SMILES |

CC=C1CN2CCC3=C(C2CC1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |

Synonyme |

usambarensine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)

![4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide](/img/structure/B1238499.png)